molecular formula C18H16F2N2O4 B2427643 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate CAS No. 1291851-04-1

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate

Cat. No. B2427643
M. Wt: 362.333
InChI Key: UWEJJNMVBXZDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 2,4-difluorobenzyl group, an amino group, an oxoethyl group, and a 4-acetylamino benzoate group . These groups are common in organic chemistry and are found in a variety of compounds with different properties and uses.

Scientific Research Applications

D-Amino Acid Oxidase Inhibitor for Schizophrenia Treatment

One study focused on sodium benzoate, a compound acting as a D-amino acid oxidase inhibitor, showing promise in treating schizophrenia. Sodium benzoate was found to improve various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting the potential of D-amino acid oxidase inhibition as a novel approach for drug development for schizophrenia (Lane et al., 2013).

UV Filter Metabolism Study

Another research area involves the metabolism of UV filters, such as Uvinul A plus®, a compound used in sunscreens and other cosmetic products. A study detailed the human metabolism and urinary excretion kinetics of Uvinul A plus® after oral or dermal dosage, revealing major urinary metabolites and providing insight into the systemic exposure and potential toxicokinetic parameters of such compounds (Stoeckelhuber et al., 2020).

Safety and Efficacy of Sodium Benzoate in Schizophrenia

Further research on sodium benzoate explored its safety and efficacy as an add-on treatment for schizophrenia. This study confirmed the compound's potential in significantly improving symptomatology of patients, especially those resistant to certain treatments, hinting at its role in the development of adjunctive therapies for mental health conditions (Lin et al., 2017).

Pharmacokinetics of Novel Compounds

The pharmacokinetics of novel compounds, such as 2-Hydroxybenzylamine (2-HOBA), have been studied to assess their safety, tolerability, and systemic behavior. Such research is foundational in the development of new dietary supplements or therapeutic agents targeting conditions like cognitive decline, showcasing the importance of understanding compound absorption, metabolism, and excretion profiles (Pitchford et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general safety information is available for 2,4-difluorobenzylamine, a component of the compound. It is classified as a skin corrosive and has associated hazard statements and precautionary statements .

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4/c1-11(23)22-15-6-3-12(4-7-15)18(25)26-10-17(24)21-9-13-2-5-14(19)8-16(13)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJJNMVBXZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.